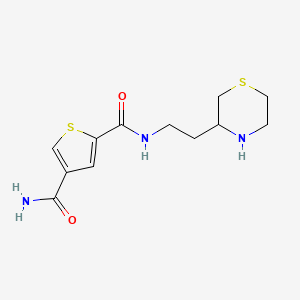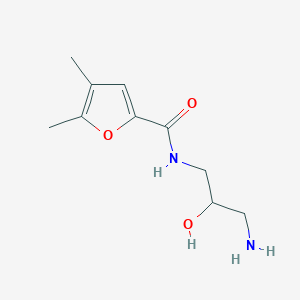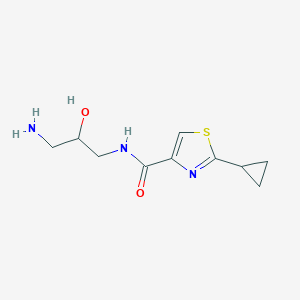![molecular formula C13H21N5O B7359929 N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7359929.png)
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (stimulator of interferon genes) that is found in immune cells. When N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide binds to STING, it triggers a cascade of events that leads to the production of interferons and other immune system molecules that can kill cancer cells. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has also been shown to inhibit the growth of blood vessels that supply tumors, which can help to starve tumors of the nutrients they need to grow.
Biochemical and physiological effects:
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been shown to have a number of biochemical and physiological effects in addition to its anti-tumor activity. It has been shown to increase the production of cytokines and chemokines, which are immune system molecules that play a role in inflammation and immune cell recruitment. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has also been shown to induce fever and hypotension in animal models, which may be related to its immune system activation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied in preclinical models. However, there are also some limitations to its use in lab experiments. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been shown to be toxic to some normal cells, and its mechanism of action is not fully understood. Additionally, its anti-tumor activity has been shown to be variable depending on the type of cancer and the specific model used.
Zukünftige Richtungen
There are a number of future directions for research on N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide. One area of interest is the development of more potent and selective STING agonists that can activate the immune system more effectively. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide. Additionally, there is interest in studying the potential use of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide in other diseases, such as viral infections and autoimmune disorders. Finally, there is a need for further studies to better understand the mechanism of action of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide and its potential side effects in humans.
Synthesemethoden
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents, including 1-methylimidazole, 1,5-diazabicyclo[3.2.2]nonane, and cyanogen bromide. The synthesis of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been extensively optimized, and various modifications to the synthesis process have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide works by activating the immune system to attack cancer cells, and it has been shown to be particularly effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-16-8-11(15-10-16)7-14-13(19)12-9-17-3-2-4-18(12)6-5-17/h8,10,12H,2-7,9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVULKIHSQXTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CNC(=O)C2CN3CCCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)



![3-[(3-chlorophenyl)methoxy]-N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]benzamide](/img/structure/B7359882.png)
![1-(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-[1-(hydroxymethyl)cyclobutyl]ethanone](/img/structure/B7359886.png)
![[3-Amino-1-(isoquinolin-4-ylmethyl)piperidin-3-yl]methanol](/img/structure/B7359914.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)
![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B7359925.png)
![5-ethyl-4-[3-[(4-methylpiperazin-1-yl)methyl]azetidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7359930.png)
![N-[6-(2-fluorophenyl)pyridazin-3-yl]-4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7359936.png)
![N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7359945.png)